4-(2,4-Dimethyl-phenyl)-piperidin-4-OL

Lipophilicity ADME Physicochemical Properties

This 4-(2,4-dimethylphenyl)piperidin-4-ol scaffold offers a conformationally constrained secondary amine and a tertiary alcohol, providing dual H‑bond donors/acceptors critical for target engagement. The specific 2,4‑dimethyl substitution pattern fine‑tunes lipophilicity (XLogP3 = 1.7) and TPSA (32.3 Ų), placing it squarely within the CNS MPO sweet spot for designing brain‑penetrant ligands. Its rigid core and single rotatable bond make it ideal for fragment‑based screening and rapid SAR expansion via alkylation/acylation of the 4‑OH group.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 93759-41-2
Cat. No. B1504417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dimethyl-phenyl)-piperidin-4-OL
CAS93759-41-2
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2(CCNCC2)O)C
InChIInChI=1S/C13H19NO/c1-10-3-4-12(11(2)9-10)13(15)5-7-14-8-6-13/h3-4,9,14-15H,5-8H2,1-2H3
InChIKeySPJIBCUVFFOQTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Dimethyl-phenyl)-piperidin-4-OL (CAS 93759-41-2) — Class and Procurement Context


4-(2,4-Dimethyl-phenyl)-piperidin-4-OL (CAS 93759-41-2) is a tertiary alcohol featuring a piperidine ring substituted at the 4-position with a 2,4-dimethylphenyl group and a hydroxyl moiety. This small-molecule scaffold (C₁₃H₁₉NO, MW 205.30 g/mol) belongs to the 4-arylpiperidin-4-ol class, a privileged chemotype in medicinal chemistry that provides a conformationally constrained secondary amine and a hydrogen‑bond donor/acceptor [1]. As a research chemical supplied by multiple vendors, it serves as a versatile building block for the synthesis of more complex pharmacologically active derivatives, particularly in neuroscience and anti‑infective programmes .

Why a General ‘Piperidin-4-ol’ or ‘Arylpiperidine’ Substitution Fails for 4-(2,4-Dimethyl-phenyl)-piperidin-4-OL


Even subtle structural permutations within the 4-arylpiperidin-4-ol series can drastically alter lipophilicity, hydrogen‑bonding capacity, and biological target engagement. For 4-(2,4-dimethyl-phenyl)-piperidin-4-OL, the specific 2,4-dimethyl substitution on the phenyl ring—as opposed to unsubstituted, mono‑methyl, or para‑methyl analogues—modulates the compound’s computed LogP (XLogP3 = 1.7) and topological polar surface area (TPSA = 32.3 Ų) [1]. These physicochemical shifts directly impact membrane permeability and protein‑binding interactions. Moreover, the position of the hydroxyl group (4‑OH vs. 3‑OH or N‑substituted) influences the pKa of the piperidine nitrogen and the compound’s ability to participate in hydrogen bonding, parameters that are critical for downstream synthetic derivatisation and in vitro assay performance [2]. Generic substitution therefore risks invalidating structure‑activity relationship (SAR) studies, altering synthetic yields, or introducing unanticipated pharmacokinetic liabilities.

Quantitative Differentiation Evidence for 4-(2,4-Dimethyl-phenyl)-piperidin-4-OL


Comparative Lipophilicity (XLogP3) of 4-(2,4-Dimethyl-phenyl)-piperidin-4-OL vs. Unsubstituted 4-Phenylpiperidin-4-ol

The calculated partition coefficient (XLogP3) for 4-(2,4-dimethyl-phenyl)-piperidin-4-OL is 1.7 [1]. In contrast, the unsubstituted analogue 4-phenylpiperidin-4-ol has a computed XLogP3 of 1.2 [2]. The increased lipophilicity (+0.5 log units) is attributable to the two methyl groups on the phenyl ring and is expected to enhance membrane permeability and blood‑brain barrier penetration in biological assays.

Lipophilicity ADME Physicochemical Properties

Topological Polar Surface Area (TPSA) Comparison with 1‑(2,4‑Dimethylphenyl)piperidin‑4‑ol

The topological polar surface area (TPSA) of 4-(2,4-dimethyl-phenyl)-piperidin-4-OL is 32.3 Ų [1]. The positional isomer 1-(2,4-dimethylphenyl)piperidin-4-ol, which places the dimethylphenyl substituent on the piperidine nitrogen rather than the 4‑carbon, has a TPSA of 23.5 Ų [2]. The difference of +8.8 Ų arises from the additional hydrogen‑bond donor capacity of the free piperidine NH in the target compound.

Polar Surface Area Blood‑Brain Barrier Membrane Permeability

Hydrogen‑Bond Donor Count as a Key Differentiator for Synthetic Utility

4-(2,4-Dimethyl-phenyl)-piperidin-4-OL possesses two hydrogen‑bond donors (the piperidine NH and the tertiary OH) [1]. Many commercially available arylpiperidine analogues, such as 4-(2,4-dimethylphenyl)piperidine (CAS 81506-14-1), contain only one hydrogen‑bond donor (the piperidine NH) because they lack the 4‑hydroxyl group [2]. This additional donor expands the compound's capacity for intermolecular interactions with biological targets and offers a distinct synthetic handle for further functionalisation (e.g., esterification, ether formation).

Hydrogen Bonding Synthetic Scaffold Derivatisation

Predicted In Vitro Activity Against Platelet 12‑Lipoxygenase

In a high‑throughput screening assay, 4-(2,4-dimethyl-phenyl)-piperidin-4-OL was tested for in vitro inhibition of human platelet 12‑lipoxygenase at a concentration of 30 µM . The compound demonstrated measurable inhibition, though the exact IC₅₀ value was not determined. This activity profile is not observed for the closely related analogue 4-phenylpiperidin-4-ol, which has been reported to lack 12‑lipoxygenase inhibitory activity at similar concentrations [1].

12‑Lipoxygenase Inflammation Platelet Biology

Rotatable Bond Count and Conformational Flexibility

4-(2,4-Dimethyl-phenyl)-piperidin-4-OL contains only 1 rotatable bond (the C‑C bond connecting the piperidine ring to the phenyl substituent) [1]. In contrast, many 4‑arylpiperidin-4-ol derivatives bearing flexible side chains (e.g., 1‑benzyl‑4‑phenylpiperidin‑4‑ol) have ≥3 rotatable bonds [2]. Reduced conformational flexibility is often associated with improved binding entropy, higher ligand efficiency, and more predictable docking poses.

Conformational Flexibility Molecular Docking Drug Design

Synthetic Accessibility and Commercial Purity

4-(2,4-Dimethyl-phenyl)-piperidin-4-OL is commercially available from multiple suppliers with a typical purity specification of ≥95% . Its synthesis, often via Grignard addition of 2,4‑dimethylphenylmagnesium bromide to N‑protected piperidin‑4‑one, is well‑established and yields the compound in high purity without requiring complex chiral resolution . This contrasts with certain 4‑arylpiperidin‑4‑ol analogues that contain chiral centres at the 2‑ or 3‑position of the piperidine ring, which may require enantioselective synthesis or chiral chromatography, increasing procurement cost and lead time.

Synthetic Accessibility Purity Procurement

High‑Impact Application Scenarios for 4-(2,4-Dimethyl-phenyl)-piperidin-4-OL


CNS Drug Discovery: Optimisation of Blood‑Brain Barrier Penetration

The computed XLogP3 of 1.7 and TPSA of 32.3 Ų [1] position 4-(2,4-dimethyl-phenyl)-piperidin-4-OL favourably within the CNS MPO (Multiparameter Optimisation) space. This makes it an ideal scaffold for designing ligands targeting central nervous system (CNS) receptors, such as dopamine D2 or sigma receptors, where moderate lipophilicity and low TPSA are correlated with improved brain exposure [2].

Medicinal Chemistry Building Block for SAR Exploration

With two hydrogen‑bond donors (piperidine NH and tertiary OH) and a single rotatable bond [1], the compound serves as a rigid, functionalised scaffold for parallel synthesis libraries. Its 4‑OH group can be readily alkylated, acylated, or converted to a leaving group for nucleophilic displacement, enabling rapid diversification and structure‑activity relationship (SAR) studies in hit‑to‑lead programmes [2].

In Vitro Pharmacology: 12‑Lipoxygenase Inhibition Studies

The observed inhibition of platelet 12‑lipoxygenase at 30 µM [1] suggests utility as a probe molecule in inflammation and platelet biology research. Although potency data are limited, the compound provides a starting point for the development of more selective 12‑LOX inhibitors, which are of interest in cardiovascular and oncological indications [2].

Fragment‑Based Drug Discovery (FBDD)

The low molecular weight (205.3 g/mol) and minimal rotatable bond count (1) [1] meet the criteria for a high‑quality fragment. Its favourable ligand efficiency metrics make it suitable for inclusion in fragment libraries screened against novel protein targets via NMR, SPR, or X‑ray crystallography [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,4-Dimethyl-phenyl)-piperidin-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.